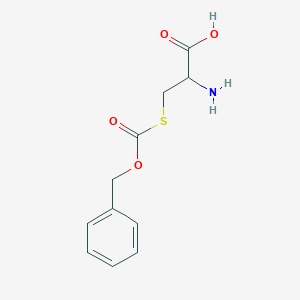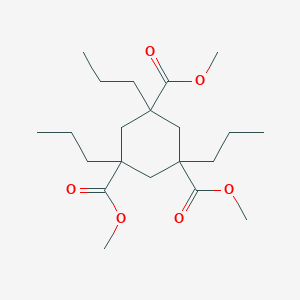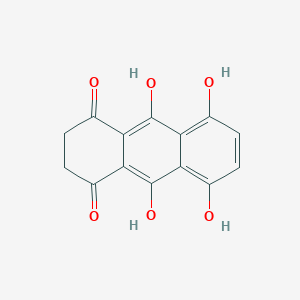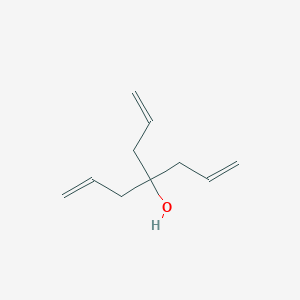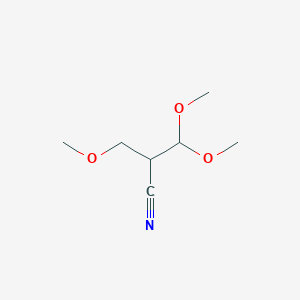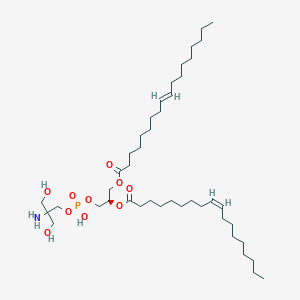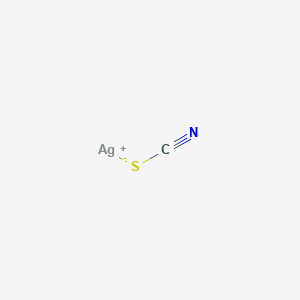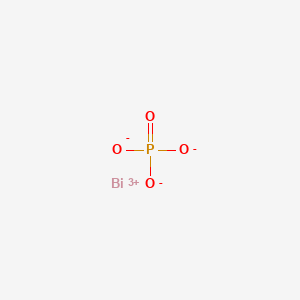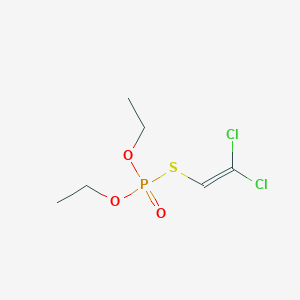
Phosphorothioic acid, S-(2,2-dichlorovinyl) O,O-diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, S-(2,2-dichlorovinyl) O,O-diethyl ester, commonly known as Dichlorvos, is an organophosphate insecticide that has been widely used in agriculture and household settings. It is a colorless to amber liquid with a strong odor and is highly toxic to insects, mammals, and humans.
Mecanismo De Acción
Dichlorvos acts as an acetylcholinesterase inhibitor, which means it blocks the breakdown of acetylcholine, a neurotransmitter that is essential for nerve impulse transmission. This leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system, leading to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Dichlorvos can have adverse effects on human health, especially with prolonged exposure. It can cause respiratory problems, headaches, nausea, vomiting, and dizziness. It can also cause skin irritation and allergic reactions. In addition, Dichlorvos can have adverse effects on the environment, including contamination of soil and water sources.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlorvos is a potent insecticide that can be used to study the effects of insecticides on the nervous system. It can be used to study the mechanism of action of acetylcholinesterase inhibitors and their effects on the nervous system. However, due to its toxicity, it requires careful handling, and experiments must be conducted in a well-ventilated area with appropriate safety precautions.
Direcciones Futuras
Future research on Dichlorvos should focus on developing safer and more effective alternatives to this insecticide. There is a need to develop insecticides that are specific to target pests and have minimal impact on non-target organisms. Research should also focus on developing methods to reduce the environmental impact of insecticides and to minimize the exposure of humans and animals to these chemicals.
Conclusion:
Dichlorvos is a potent insecticide that has been widely used in agriculture and household settings. It acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system, leading to paralysis and death of the insect. However, due to its toxicity, it requires careful handling, and experiments must be conducted in a well-ventilated area with appropriate safety precautions. Future research on Dichlorvos should focus on developing safer and more effective alternatives to this insecticide.
Métodos De Síntesis
Dichlorvos can be synthesized by reacting 2,2-dichloroethanol with diethyl phosphorothioate in the presence of a strong base. The reaction yields Dichlorvos and ethanol as a byproduct. The chemical synthesis of Dichlorvos is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
Dichlorvos has been extensively studied for its insecticidal properties and has been used to control a wide range of insect pests in agriculture. It has also been used in the control of household pests such as cockroaches, fleas, and mosquitoes. In addition, Dichlorvos has been used in veterinary medicine for the control of ectoparasites in livestock.
Propiedades
Número CAS |
1885-95-6 |
|---|---|
Nombre del producto |
Phosphorothioic acid, S-(2,2-dichlorovinyl) O,O-diethyl ester |
Fórmula molecular |
C6H11Cl2O3PS |
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
1,1-dichloro-2-diethoxyphosphorylsulfanylethene |
InChI |
InChI=1S/C6H11Cl2O3PS/c1-3-10-12(9,11-4-2)13-5-6(7)8/h5H,3-4H2,1-2H3 |
Clave InChI |
CYPWSYXRJOGOBW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC=C(Cl)Cl |
SMILES canónico |
CCOP(=O)(OCC)SC=C(Cl)Cl |
Otros números CAS |
1885-95-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



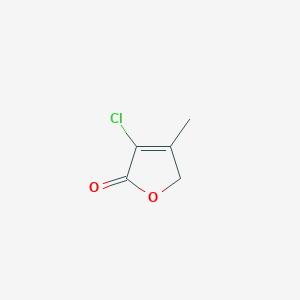
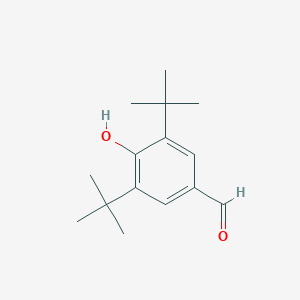

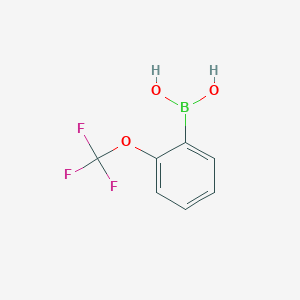
![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)

